

Alexander Shulgin synthesis of 4C-D Dimoxamine

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Compound Focus: Dimoxamine, (S)-

CAS No.: 52881-88-6

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Chemical Synthesis & Nomenclature

Alexander Shulgin first synthesized 4C-D in 1968 [1]. It is a phenethylamine derivative, structurally homologous to 2C-D and DOM [1] [2]. The key structural feature is an **α -ethyl group** on the phenethylamine side chain, designating it as 4C-D or α -ethyl-2C-D [1].

The synthesis is a multi-step process [3]:

- **Step 1: Formation of Nitro Compound** - Reacting 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane yields a nitrostyrene intermediate.
- **Step 2: Reduction** - The nitrostyrene intermediate is reduced using lithium aluminum hydride (LiAlH_4) to produce the final amine product, dimoxamine.
- **Step 3: Purification** - The final product is purified via recrystallization or chromatography.

Achieving the enantiomerically pure (S)-configuration, which is the active form, requires sophisticated stereocontrolled α -ethylation techniques [3].

Comprehensive Pharmacological Profile

4C-D is a serotonin receptor partial agonist with a distinct profile that separates its psychoactive effects from classic psychedelic hallucinations [1].

Receptor Binding Affinity (K_i) and Functional Activity

The table below summarizes its interactions with key human receptors [1].

Receptor	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM; E _{max} , %)	Notes
5-HT _{2A}	120	39–1,300 (EC ₅₀); 80–91% (E _{max})	Primary site of action; partial agonist [1].
5-HT _{2B}	>10,000	217–>32,000 (EC ₅₀); 68–85% (E _{max})	Weak partial agonist [1].
5-HT _{2C}	Not Determined (ND)	120–582 (EC ₅₀); 34–93% (E _{max})	Partial agonist [1].
5-HT _{1A}	>10,000	656 (EC ₅₀); 68% (E _{max})	Low-affinity agonist [1].
Monoamine Transporters (SERT, NET, DAT)	>10,000	Half-maximal inhibitory concentration (IC ₅₀) >50,000	Essentially no activity [1].

Key Pharmacological Differentiators

- Non-Hallucinogenic Nature:** 4C-D acts as a **low-efficacy partial agonist** at the 5-HT_{2A} receptor, particularly in Gq and β-arrestin2 signaling pathways, compared to high-efficacy psychedelics like DOM. This attenuated signaling is believed to prevent full psychedelic effects while retaining other psychoactive properties [1].
- Dopaminergic Effects:** Preclinical studies indicate 4C-D increases dopamine release in mesolimbic pathways, potentially underlying observed reversals of motor deficits in Parkinson's disease models and increased motivation [1].

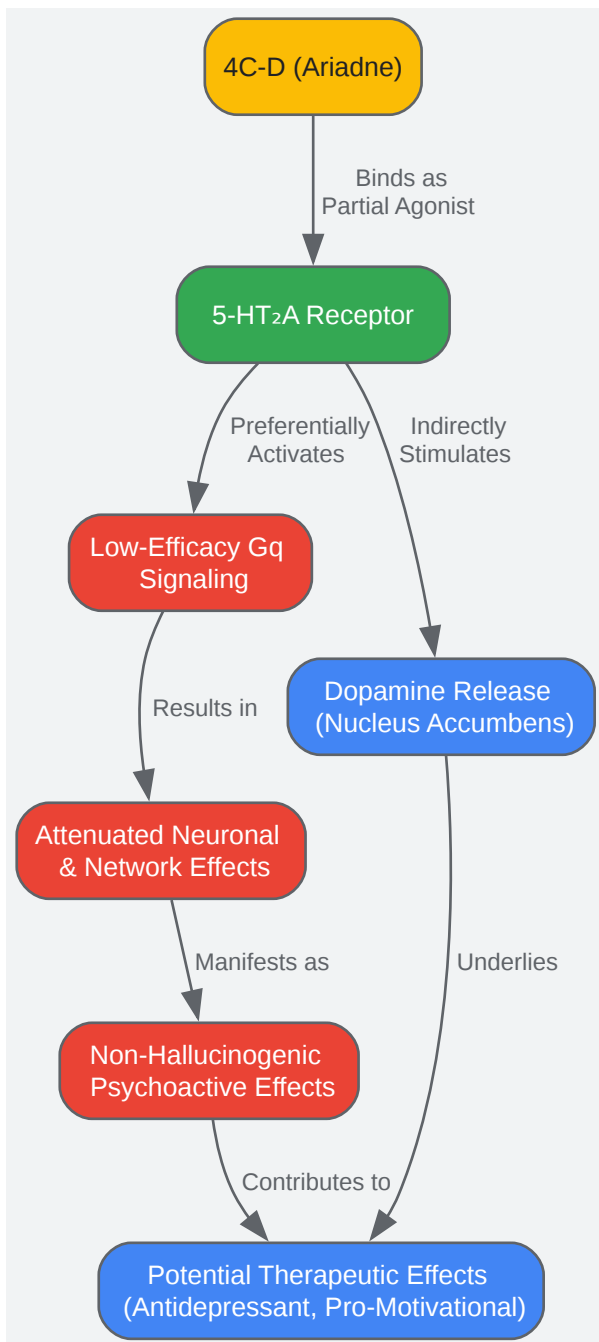
Documented Effects & Research History

The effects of 4C-D are based on limited human testing and animal studies.

- **Human Effects (Oral Administration):** Alexander Shulgin's bioassays reported "the alert of a psychedelic, with none of the rest of the package" at 32 mg [1]. Unpublished clinical trials noted psychoactivity without hallucinations. (R)-Ariadne produced mental alertness and well-being at 25-50 mg, with therapeutic effects on manic depression and Parkinson's symptoms at 50-100 mg/day. Doses up to 300 mg altered consciousness but did not produce psychedelic effects [1].
- **Preclinical Animal Data:** 4C-D shows markedly attenuated head-twitch response (a behavioral proxy for psychedelic effects) in rodents [1]. It fully substitutes for MDMA in drug discrimination tests, an effect shared with α -ethyltryptamine but not DOM [1].
- **Clinical Development:** Bristol Laboratories developed 4C-D (BL-3912, Dimoxamine) as a potential antidepressant and cognitive enhancer, advancing to Phase III clinical trials before discontinuation for strategic economic reasons [1] [4].

Signaling Pathway Workflow

The following diagram illustrates the theorized mechanism of action for 4C-D, based on its pharmacological profile, leading to its non-hallucinogenic psychoactive and potential therapeutic effects.



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This diagram summarizes the proposed mechanism where 4C-D's low-efficacy partial agonism at the 5-HT_{2A} receptor results in distinct downstream effects compared to full psychedelic agonists [1].

Key Conclusions & Research Outlook

4C-D (Ariadne, Dimoxamine) represents a significant class of **non-hallucinogenic 5-HT_{2A} receptor agonists** [5]. Its development was shelved for economic reasons, not safety or efficacy [1], and it has attracted renewed interest for its therapeutic potential without limiting psychedelic effects [1] [4].

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